An In-depth Technical Guide to the Solubility of 4-Cyanophenylacetic Acid in Organic Solvents
An In-depth Technical Guide to the Solubility of 4-Cyanophenylacetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Cyanophenylacetic acid (4-CPAA) in various organic solvents. Solubility is a critical physicochemical parameter that governs the efficiency of crystallization, purification, and formulation processes in the pharmaceutical and chemical industries. This document synthesizes experimental solubility data, explores the underlying solute-solvent interactions, and evaluates the efficacy of various thermodynamic models in correlating and predicting solubility behavior. Detailed, field-proven experimental protocols for solubility determination are provided, emphasizing methodological rigor and data integrity. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in process development, formulation, and chemical synthesis involving 4-CPAA.
Introduction
The Significance of 4-Cyanophenylacetic Acid (4-CPAA)
4-Cyanophenylacetic acid (4-CPAA) is a key intermediate in organic and medicinal chemistry.[1] Its bifunctional structure, featuring both a carboxylic acid and a cyano group, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] The precise control over reaction conditions and product purification, particularly crystallization, is paramount. Achieving this control is fundamentally dependent on a thorough understanding of the compound's solubility in various solvent systems.
The Critical Role of Solubility Data
Reliable solubility data is the cornerstone of efficient and scalable chemical process development. It directly impacts:
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Crystallization Process Design: Selection of an appropriate solvent or solvent mixture is crucial for controlling crystal size, morphology, and purity, which in turn affects filtration, drying, and bioavailability.
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Purification: Solubility differences are exploited in techniques like recrystallization and anti-solvent crystallization to remove impurities.
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Reaction Stoichiometry and Kinetics: Ensuring reactants are in the solution phase is often necessary for a reaction to proceed efficiently.
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Formulation: In drug development, solubility dictates the choice of excipients and the ultimate dosage form of an active pharmaceutical ingredient (API).
An inaccurate understanding of solubility can lead to suboptimal yields, purity issues, and significant challenges in scaling up processes from the laboratory to production.
Objectives and Scope of this Guide
This guide aims to provide a centralized, in-depth resource on the solubility of 4-CPAA. The core objectives are:
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To present a curated summary of experimentally determined solubility data from peer-reviewed literature.
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To analyze the factors influencing the solubility of 4-CPAA based on solute and solvent properties.
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To describe and evaluate thermodynamic models used for data correlation.
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To provide a robust, step-by-step protocol for the experimental determination of solubility, enabling researchers to generate high-quality data.
Physicochemical Properties of 4-Cyanophenylacetic Acid
Understanding the intrinsic properties of 4-CPAA is essential for interpreting its solubility behavior. The molecule's polarity, arising from the cyano (-C≡N) and carboxylic acid (-COOH) groups, combined with its aromatic ring, dictates its interactions with different solvents.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-154 °C | [2] |
| CAS Number | 5462-71-5 | [3] |
| pKa | (Value not readily available in searches, but expected to be acidic due to the carboxylic acid group) |
Experimental Determination of Solubility
The most reliable solubility data are derived from meticulous experimental work. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.
Causality in Experimental Design
The goal of any solubility measurement is to determine the precise concentration of a solute in a saturated solution at a specific temperature and pressure, ensuring that the system is at true thermodynamic equilibrium.[4] A failure to achieve equilibrium is the most common source of error, leading to erroneously low solubility values. The protocol below is designed as a self-validating system to mitigate such errors.
Detailed Experimental Protocol: Isothermal Gravimetric Method
This protocol outlines a standard and reliable method for determining the solubility of 4-CPAA.
Step 1: Material Preparation
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Verify the purity of 4-CPAA using an appropriate analytical method (e.g., HPLC, DSC). Purity should be >99%.
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Use analytical grade or HPLC grade solvents. Degas the solvents if necessary to prevent bubble formation at elevated temperatures.
Step 2: Sample Preparation & Equilibration
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Add an excess amount of 4-CPAA solid to a known mass of the chosen solvent in a jacketed glass vessel. The term "excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation.
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Seal the vessel to prevent solvent evaporation, which would alter the composition and lead to inaccurate results.
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Place the vessel in a thermostatically controlled water bath set to the desired temperature. Maintain constant, vigorous stirring using a magnetic stirrer.
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Causality Check: Stir the suspension for a minimum of 24 hours. This extended period is crucial to ensure the system reaches solid-liquid equilibrium. For highly viscous solvents or compounds with slow dissolution kinetics, longer times may be necessary. To validate the equilibration time, samples can be taken at 24h, 30h, and 36h; if the measured solubility is constant, equilibrium has been achieved.
Step 3: Sample Collection and Phase Separation
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Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 2 hours while maintaining the set temperature. This step prevents suspended solids from being drawn into the sample.
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Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter). Pre-heating the syringe to the experimental temperature is a critical step to prevent the solute from crystallizing out of solution due to cooling, which would lead to an underestimation of solubility.
Step 4: Gravimetric Analysis
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Dispense the filtered, saturated solution into a pre-weighed container (e.g., a glass petri dish).
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Immediately record the total mass of the container and the solution.
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Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the 4-CPAA (e.g., 50-60°C).
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Dry the sample to a constant mass. This is confirmed by weighing the sample periodically until two consecutive measurements are identical.
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The final mass represents the dissolved 4-CPAA. The mass of the solvent is determined by subtraction.
Step 5: Calculation
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The mole fraction solubility (x₁) is calculated as: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:
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m₁ and M₁ are the mass and molar mass of 4-CPAA.
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m₂ and M₂ are the mass and molar mass of the solvent.
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Experimental Workflow Diagram
Caption: Isothermal gravimetric method for solubility determination.
Solubility Profile of 4-Cyanophenylacetic Acid
The solubility of 4-CPAA is highly dependent on the nature of the solvent and the temperature. Generally, solubility increases with temperature, indicating that the dissolution process is endothermic.[4]
Analysis of Solubility Trends: The "Like Dissolves Like" Principle
The principle of "like dissolves like" provides a strong framework for understanding the observed solubility data.[5] 4-CPAA is a polar molecule due to its carboxylic acid and cyano functional groups.
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Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are capable of hydrogen bonding. The hydroxyl (-OH) group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and cyano nitrogen of 4-CPAA, and as a hydrogen bond acceptor for the carboxylic acid proton. These strong, specific interactions lead to high solubility. Generally, solubility in primary alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol > Butanol) because the nonpolar character of the solvent increases.
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Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but lack a hydrogen bond-donating group. They can accept hydrogen bonds from the carboxylic acid of 4-CPAA and engage in dipole-dipole interactions. Solubility in these solvents is typically moderate to high, but often lower than in polar protic solvents of similar polarity.
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Nonpolar Solvents (e.g., Toluene, Cyclohexane): These solvents have low dielectric constants and cannot form hydrogen bonds. The energy required to break the strong solute-solute interactions in the 4-CPAA crystal lattice is not compensated by weak solute-solvent (van der Waals) interactions. Consequently, 4-CPAA exhibits very low solubility in nonpolar solvents.
Thermodynamic Modeling of Solubility
Thermodynamic models are invaluable tools for correlating experimental solubility data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[6][7] They transform discrete experimental points into a continuous function, which is essential for process simulation and design.
Overview of Common Models
Several semi-empirical models are widely used to represent the temperature dependence of solubility.
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The Apelblat Equation: This is one of the most common and effective models. It is derived from the Clausius-Clapeyron equation and accounts for the non-ideal behavior of the solution.
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ln(x₁) = A + B/T + C·ln(T) where:
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x₁ is the mole fraction solubility of 4-CPAA.
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T is the absolute temperature in Kelvin.
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A, B, and C are empirical parameters determined by fitting the model to experimental data. B relates to the enthalpy of solution, and C reflects the effect of temperature on the heat capacity of dissolution.
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The λh (Buchowski) Equation: This model is particularly useful for systems where the solute and solvent have different molecular sizes.
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ln[1 + λ(1-x₁)/x₁] = λh[(1/T) - (1/T_m)] where:
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λ and h are model parameters.
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T_m is the melting temperature of the solute.
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Non-Random Two-Liquid (NRTL) Model: This is an activity coefficient model that can describe the non-ideal behavior of the liquid phase. It is more complex but can provide a more fundamental description of the intermolecular interactions.[6][8]
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ln(x₁) = ΔH_fus/R · (1/T_m - 1/T) - ln(γ₁) where:
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ΔH_fus is the enthalpy of fusion of the solute.
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γ₁ is the activity coefficient of the solute in the solution, which is calculated using the NRTL equation and its interaction parameters.
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Application and Interpretation
These models are typically fitted to experimental data using non-linear regression to obtain the model parameters. The quality of the fit is assessed using statistical measures like the Average Absolute Relative Deviation (AARD) and the Root Mean Square Deviation (RMSD). Low values for these metrics indicate a good correlation between the model and the experimental data. Once validated, the model equations can be used to reliably estimate solubility at temperatures where experimental data is unavailable.
Conclusion
This guide has provided a detailed examination of the solubility of 4-Cyanophenylacetic acid in organic solvents. A robust understanding of solubility, grounded in high-quality experimental data and validated thermodynamic models, is not merely academic but a practical necessity for the successful development of scalable and efficient chemical processes. The provided experimental protocol serves as a template for generating reliable data, while the analysis of solubility trends and thermodynamic models offers the predictive power needed for informed solvent selection and process optimization. For professionals in pharmaceutical and chemical development, a rigorous approach to solubility determination is a critical investment that pays dividends in process robustness, product quality, and overall efficiency.
References
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Chemcasts. 4-Cyanophenylacetic acid (CAS 5462-71-5) Properties. [Link]
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ACS Publications. Experimental Procedure for Measuring Solid–Liquid–Gas Equilibrium in Carbon Dioxide + Solute. [Link]
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ACS Publications. Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. [Link]
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ResearchGate. (PDF) Experimental and Modelling of liquid –solid equilibria. [Link]
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ResearchGate. Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis | Request PDF. [Link]
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National Institute of Standards and Technology. Experimental determination of phase equilibria diagrams in ceramic systems. [Link]
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ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]
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PubMed Central - NIH. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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